1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid is a chemical compound that has gained a lot of attention from the scientific community due to its potential use in various fields. This compound is also known as FMPP and is a member of the pyrazole family. The synthesis of FMPP is complex, but it has been successfully achieved through various methods. The purpose of
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Various pyrazole compounds, including those with 4-fluorophenyl groups, have been synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids. These compounds were structurally characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Molecular Conformation : Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides indicate that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring, highlighting distinct geometric parameters (Köysal et al., 2005).
Chemical Reactions and Properties
Pyrazoline Derivative Synthesis : Synthesis of pyrazoline derivatives involves the preparation of compounds with specific spectral data (I.R., N.M.R., Mass) and is of interest due to their wide range of therapeutic activities. Such synthesis emphasizes the biological and pharmacological activities of these compounds (Dangar et al., 2014).
Generation of Nitrilimines : The generation of 1-aryl-3-methoxycarbonylnitrilimines through thermolysis of specific dihydroindazoles and their reactions with unsaturated hydrocarbons to yield pyrazolines or oxoalken-1-oic acid hydrazones has been demonstrated. This highlights the potential chemical versatility of such compounds in synthesizing varied products (Tomilov et al., 2011).
Applications in Imaging and Radiopharmaceuticals
- PET Radiotracer Synthesis : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of using such compounds as potential radiotracers for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Crystal Structure and Spectroscopic Evaluations
- Crystallographic Studies : Investigations into the crystal and molecular structures of pyrazole derivatives reveal insights into their bonding patterns, hydrogen bonding, and structural stability. These studies are crucial in understanding the properties and potential applications of these compounds (Wang et al., 2017).
Biological and Pharmacological Activities
- Antibacterial Activity : The synthesis and characterization of novel pyrazole derivatives, including fluoro-substituted variants, have shown promising antibacterial activities. This indicates their potential use in the development of new antibacterial agents (Rai et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-12-3-1-11(2-4-12)10-24-15-9-21(20-16(15)17(22)23)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCEILSPRZCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.